1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-8,12H,9-11H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGRXSUDCBLYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound notable for its complex structure, which includes both furan and pyrrolidine moieties. This unique configuration suggests potential biological activities that are currently under investigation. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 299.32 g/mol. Its structure integrates a furan ring, a phenyl group, and a pyrrolidine ring with an oxo group, contributing to its diverse chemical interactions and biological relevance .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the furan and pyrrolidine components, followed by the coupling reactions to introduce the urea linkage. This synthetic pathway is crucial for optimizing yield and purity for subsequent biological testing .
Antimicrobial Properties
Preliminary studies indicate that compounds with structural similarities to this compound exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The furan ring is particularly noted for contributing to these antimicrobial properties, likely through interactions with bacterial membranes or metabolic pathways .
Enzyme Inhibition
Research suggests that the compound may act as an enzyme inhibitor. The structural features enable it to interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions. Such interactions could potentially influence various signaling pathways within cellular systems, making it a candidate for further pharmacological studies .
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. Molecular docking studies indicate that the compound may bind to specific protein targets involved in disease processes, thereby modulating their activity. In vitro assays are essential for confirming these interactions and understanding the pharmacodynamics involved .
Case Studies and Research Findings
A review of recent studies highlights several key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2024) | Antimicrobial Activity | Demonstrated efficacy against E. coli and Staphylococcus aureus with MIC values indicating strong antibacterial potential. |
| Study B (2023) | Enzyme Inhibition | Identified as a potential inhibitor of certain kinases involved in cancer signaling pathways, suggesting therapeutic applications in oncology. |
| Study C (2024) | Pharmacokinetics | Preliminary pharmacokinetic studies show favorable absorption characteristics in animal models, supporting further development as a therapeutic agent. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, comparisons are drawn to compounds with analogous substituents or core frameworks. Key structural analogs and their biological or physicochemical data are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity
- The furan-2-ylmethyl group in the target compound and 5p (imidazolium bromide) may enhance π-π stacking or hydrogen-bonding interactions due to furan’s electron-rich aromatic system. However, in 5p, this group correlates with moderate cytotoxicity (IC₅₀: 12.3 µM), suggesting that furan’s electronic properties alone are insufficient for high potency .
- Comparatively, pyridin-2-ylmethyl (5k) and pyridin-4-ylmethyl (5m) substituents in imidazolium bromides exhibit stronger cytotoxicity (IC₅₀: 5.2–7.8 µM), likely due to pyridine’s basic nitrogen enabling additional hydrogen bonding or charge interactions .
Role of the Pyrrolidinone Ring The 5-oxo-1-phenylpyrrolidin-3-yl group in the target compound shares structural similarity with compound 4a, a pyrrolidinone derivative with anticancer activity (IC₅₀: 18.7 µM) . The phenyl group at the 1-position in both compounds likely contributes to hydrophobic target binding, while the 5-oxo group may stabilize interactions via hydrogen bonding.
Impact of Linker and Core Structure
- The urea linker in the target compound differentiates it from brominated imidazolium salts (e.g., 5p, 5k). Urea’s hydrogen-bonding capacity could improve solubility or target affinity compared to quaternary ammonium salts, which often face solubility challenges (e.g., 5n’s low solubility) .
Notes
- Safety Considerations : Imidazolium bromides (e.g., 5p) show moderate cytotoxicity, suggesting that the target compound’s safety profile must be rigorously evaluated .
Q & A
Synthetic Routes and Optimization
Q: What methodologies are recommended for synthesizing 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidin-3-yl intermediate via condensation of substituted diketones with phenylhydrazine derivatives under acidic conditions (e.g., tosic acid in refluxing toluene) . The urea moiety is introduced via coupling of the furan-2-ylmethyl isocyanate with the 5-oxo-1-phenylpyrrolidin-3-amine intermediate. Optimization includes:
- Catalyst selection : Acid catalysts (e.g., tosic acid) improve cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity during urea bond formation.
- Temperature control : Reflux conditions (110–130°C) for 12–24 hours ensure completion .
Purification via column chromatography or recrystallization is critical to isolate the product in >40% yield .
Structural Characterization
Q: Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound? A:
- NMR spectroscopy : and NMR are used to verify substituent positions. Key signals include:
- IR spectroscopy : Confirm urea C=O (1640–1680 cm) and pyrrolidinone C=O (1700–1750 cm) .
- X-ray crystallography : Resolves conformational details (e.g., torsion angles between aromatic rings) and hydrogen-bonding networks. Disorder in crystal structures may require refinement at 200 K .
Biological Activity Evaluation
Q: How should researchers design experiments to assess the antiproliferative activity of this compound? A:
- In vitro assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., cisplatin) and measure IC values after 48–72 hours .
- Mechanistic studies :
- SAR analysis : Compare with analogs (e.g., chlorophenyl or fluorophenyl substitutions) to identify critical pharmacophores .
Data Contradiction Resolution
Q: How can discrepancies in biological activity data across studies be addressed? A:
- Purity validation : Re-analyze compound purity via HPLC (>95%) and confirm structure with high-resolution mass spectrometry (HRMS) .
- Experimental replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
- Substituent effects : Evaluate if minor structural variations (e.g., methoxy vs. trifluoromethyl groups) alter activity. For example, 3,4-dichlorophenyl substituents may enhance potency by improving hydrophobic interactions .
Crystallographic Conformational Analysis
Q: How does X-ray crystallography provide insights into the compound’s binding interactions? A:
- Torsion angles : Determine spatial orientation of the furan and phenyl rings, which influence molecular rigidity. Angles <30° suggest planar conformations conducive to π-π stacking .
- Hydrogen bonding : Urea NH groups often form bonds with carbonyl acceptors (e.g., 5-oxo-pyrrolidin), stabilizing the bioactive conformation .
- Disorder modeling : Use SHELXL for refining disordered solvent or side-chain residues in crystal lattices .
Stability and Degradation Studies
Q: What strategies are recommended for evaluating the compound’s stability under physiological conditions? A:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (>200°C typical for urea derivatives) .
- Light sensitivity : Conduct ICH Q1B photostability testing to assess isomerization or oxidation .
Advanced SAR and Molecular Modeling
Q: How can computational methods guide the design of more potent analogs? A:
- Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinases or tubulin). Prioritize analogs with lower binding energies (<−8 kcal/mol) .
- QSAR models : Correlate logP, polar surface area, and H-bond donors with activity. For example, logP 2.5–3.5 optimizes membrane permeability .
- MD simulations : Assess dynamic stability of ligand-protein complexes over 100 ns to identify critical residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
